7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 7th position and a carboxylic acid group at the 3rd position. It is a solid, typically appearing as white crystals, and is known for its weak acidic properties. This compound is soluble in organic solvents such as chloroform, methanol, and ethanol but is insoluble in water .
Preparation Methods
The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzopyrrolo[3,2-b]pyridine-3,6-dione with formic acid . The reaction conditions typically include the use of solid alumina and room temperature, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been studied for their potential as fibroblast growth factor receptor inhibitors, which play a crucial role in cancer therapy . These derivatives have shown potent activities against FGFR1, FGFR2, and FGFR3, making them promising candidates for the development of anticancer drugs .
Mechanism of Action
The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine . While these compounds share a similar core structure, their functional groups and positions differ, leading to variations in their chemical properties and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFRs, similar to this compound, but with different potency and selectivity profiles .
Biological Activity
7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound features a pyridine ring fused to a pyrrole ring, characterized by the presence of a nitro group at the 7-position and a carboxylic acid group at the 3-position. Its unique structural properties contribute to its diverse biological activities, making it an important subject of study in drug discovery and development.
The molecular formula of this compound is C₈H₆N₂O₃, with a molecular weight of 162.145 g/mol. The compound exhibits notable physical properties:
Property | Value |
---|---|
Molecular Weight | 162.145 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 446.8 ± 25.0 °C |
Flash Point | 224.0 ± 23.2 °C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes. The nitro group can participate in redox reactions, enhancing the compound's reactivity and interaction with biological targets. This mechanism is critical in its application as a potential therapeutic agent.
Case Studies and Research Findings
-
Anticancer Properties :
- A study demonstrated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 and A549 cells. The presence of the nitro group was associated with enhanced selectivity and potency against these cancer cells .
- In vitro assays showed that this compound could induce apoptosis in cancer cells by disrupting tubulin polymerization .
- Enzyme Inhibition :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H5N3O4 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-5(11(14)15)1-2-9-6(4)7/h1-3,10H,(H,12,13) |
InChI Key |
RPXIVEQFKACCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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